LEI-106

Vue d'ensemble

Description

LEI-106 est un puissant inhibiteur double de la lipase alpha du sn-1-diacylglycérol (DAGL-α) et du domaine 6 de l'alpha/bêta-hydrolase (ABHD6). Il a montré un potentiel significatif pour inhiber l'hydrolyse du sn-1-oléoyl-2-arachidonoyl-glycérol, le substrat naturel de la DAGL-α, avec une IC50 de 18 nanomolaires pour la DAGL-α et un Ki de 0,8 micromolaire pour l'ABHD6 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de LEI-106 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés comprennent :

Formation de la structure de base : Cela implique la réaction de matières premières appropriées dans des conditions contrôlées pour former la structure de base du benzopyrane.

Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits par des réactions telles que la sulfonylation et l'addition de glycine.

Purification : Le produit final est purifié à l'aide de techniques telles que la chromatographie sur colonne pour atteindre une pureté élevée.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : De grandes quantités de matières premières sont mises en réaction dans des réacteurs industriels.

Optimisation des conditions de réaction : Les conditions de réaction telles que la température, la pression et le solvant sont optimisées pour la production à grande échelle.

Purification et contrôle de la qualité : Le produit est purifié à l'aide d'une chromatographie à l'échelle industrielle et soumis à un contrôle de qualité rigoureux pour garantir la cohérence et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

LEI-106 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur this compound.

Substitution : Des réactions de substitution peuvent être utilisées pour introduire différents substituants sur le cycle benzopyrane.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes ou les agents alkylants dans des conditions contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leurs activités biologiques .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la DAGL-α et de l'ABHD6.

Biologie : Investigated for its role in modulating lipid signaling pathways.

Médecine : Exploré pour des applications thérapeutiques potentielles dans des affections telles que le syndrome métabolique et l'obésité.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs pour diverses enzymes métaboliques

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la DAGL-α et de l'ABHD6. L'inhibition de ces enzymes entraîne une diminution de l'hydrolyse du sn-1-oléoyl-2-arachidonoyl-glycérol, modulant ainsi les voies de signalisation lipidique. Les cibles moléculaires comprennent les sites actifs de la DAGL-α et de l'ABHD6, où this compound se lie et empêche l'activité enzymatique .

Applications De Recherche Scientifique

LEI-106 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of DAGL-α and ABHD6.

Biology: Investigated for its role in modulating lipid signaling pathways.

Medicine: Explored for potential therapeutic applications in conditions such as metabolic syndrome and obesity.

Industry: Utilized in the development of novel inhibitors for various metabolic enzymes

Mécanisme D'action

LEI-106 exerts its effects by inhibiting the activity of DAGL-α and ABHD6. The inhibition of these enzymes leads to a decrease in the hydrolysis of sn-1-oleoyl-2-arachidonoyl-glycerol, thereby modulating lipid signaling pathways. The molecular targets include the active sites of DAGL-α and ABHD6, where this compound binds and prevents the enzymatic activity .

Comparaison Avec Des Composés Similaires

Composés similaires

O-7460 : Un autre inhibiteur de la DAGL-α avec une puissance similaire.

JZL184 : Un inhibiteur sélectif de la lipase du monoacylglycérol (MAGL), qui affecte également les voies de signalisation lipidique.

URB602 : Un inhibiteur moins puissant de la DAGL-α par rapport à LEI-106.

Unicité de this compound

This compound est unique en raison de sa double inhibition à la fois de la DAGL-α et de l'ABHD6, ce qui en fait un outil précieux pour étudier les effets combinés sur les voies de signalisation lipidique. Sa puissance élevée et sa sélectivité le distinguent encore des autres composés similaires .

Activité Biologique

LEI-106 is a novel compound recognized for its dual inhibition of sn-1-Diacylglycerol lipase α (DAGL-α) and α/β hydrolase domain-containing protein 6 (ABHD6). This compound has garnered attention in the field of pharmacology due to its potential therapeutic applications in various biological contexts, particularly in inflammation and pain management.

This compound operates primarily through the inhibition of DAGL-α and ABHD6, which are critical enzymes in the endocannabinoid system. By inhibiting these enzymes, this compound enhances the levels of endocannabinoids such as anandamide, leading to various physiological effects including modulation of pain and inflammation.

Pharmacological Profile

The pharmacological profile of this compound includes:

- IC50 for DAGL-α : 18 nM

- Ki for ABHD6 : 0.8 μM

These values indicate a potent inhibitory effect on both enzymes, suggesting that this compound could be effective in conditions where modulation of the endocannabinoid system is beneficial .

Biological Effects

- Anti-inflammatory Activity :

- Neuroprotective Effects :

- Pain Modulation :

Case Study 1: Inflammatory Bowel Disease (IBD)

A study investigated the effects of this compound in a mouse model of IBD. The results showed that treatment with this compound led to:

- A significant reduction in disease activity index (DAI).

- Decreased histological scores indicating reduced inflammation.

- Lower levels of inflammatory markers such as IL-1β and TNF-α.

These findings support the potential application of this compound in managing IBD .

Case Study 2: Neuropathic Pain Model

In a neuropathic pain model induced by nerve injury, administration of this compound resulted in:

- A marked decrease in mechanical allodynia and thermal hyperalgesia.

- Increased levels of anandamide in the affected tissues.

This case highlights the analgesic properties of this compound and its mechanism through the modulation of endocannabinoid signaling .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Decreased IL-6 and TNF-α levels | |

| Neuroprotection | Reduced oxidative stress-induced death | |

| Pain relief | Alleviated mechanical allodynia |

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| IC50 for DAGL-α | 18 nM |

| Ki for ABHD6 | 0.8 μM |

| Bioavailability | TBD |

Propriétés

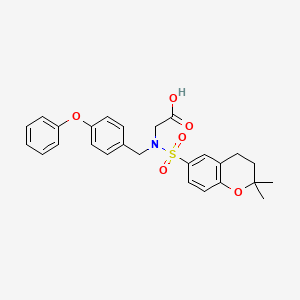

IUPAC Name |

2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO6S/c1-26(2)15-14-20-16-23(12-13-24(20)33-26)34(30,31)27(18-25(28)29)17-19-8-10-22(11-9-19)32-21-6-4-3-5-7-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEGBOXMDBPYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC3=CC=C(C=C3)OC4=CC=CC=C4)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.